![molecular formula C24H21ClN2OS B2959314 2-[1-[(4-氯苯基)甲基]吲哚-3-基]硫代-N-(3-甲基苯基)乙酰胺 CAS No. 450349-52-7](/img/structure/B2959314.png)
2-[1-[(4-氯苯基)甲基]吲哚-3-基]硫代-N-(3-甲基苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule that contains several functional groups, including an indole ring, a sulfanyl group, and an acetamide group . Indole is an aromatic heterocyclic organic compound that has been found in many important synthetic drug molecules . It’s known for its wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized through condensation reactions . For instance, benzimidazole bridged benzophenone substituted indole scaffolds were synthesized by the benzoylation of substituted phenols under low temperature .科学研究应用
合成与结构分析
已经合成并表征了具有相关结构的化合物,以了解它们的构象动力学和结构性质。例如,对不同乙酰胺衍生物的研究提供了对它们的构象偏好以及取代基对其分子结构的影响的见解 (Ishmaeva 等人,2015)。这些分析对于设计具有所需物理和化学性质的分子至关重要。
光谱表征
拉曼光谱和傅里叶变换红外光谱等振动光谱技术已被用于识别类似化合物的振动特征。这些研究得到了量子化学计算的支持,以预测和确认分子振动,从而深入了解此类化合物的分子结构和行为 (Jenepha Mary 等人,2022)。
抗菌和抗菌活性
结构相似的某些化合物的衍生物对革兰氏阴性菌和革兰氏阳性菌均显示出有希望的抗菌活性。研究集中在合成和评价这些化合物的抗菌潜力,其中一些显示出与标准抗生素相比具有显着的活性 (Siddiqui 等人,2014)。此类研究对于开发新的抗菌剂至关重要。
分子对接和药理学评估
已经对类似化合物进行了分子对接研究,以识别活性结合位点并了解它们与生物靶标的相互作用。这些研究辅以药理学评估,以评估化合物的治疗潜力。例如,已经通过计算机建模评估了化合物的抗炎特性,并通过各种光谱分析得到了证实 (Al-Ostoot 等人,2020)。
抗氧化特性
还探索了相关化合物的抗氧化活性。通过合成和评估 N-(取代苯基)-2-(3-(羟亚氨基)甲基)-1H-吲哚-1-基)乙酰胺衍生物,研究人员已经发现了表现出相当大抗氧化活性的化合物,这对于开发新的抗氧化剂至关重要 (Gopi & Dhanaraju,2020)。
未来方向
The future research directions for this compound could include further exploration of its biological activities and potential therapeutic applications, given the wide range of activities associated with indole derivatives . Additionally, more detailed studies could be conducted to better understand its physical and chemical properties, reactivity, and mechanism of action.
属性
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN2OS/c1-17-5-4-6-20(13-17)26-24(28)16-29-23-15-27(22-8-3-2-7-21(22)23)14-18-9-11-19(25)12-10-18/h2-13,15H,14,16H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGLTWJPXBNGMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(3-methylphenyl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。